An In-depth Technical Guide on Naphthalene-2,6-diyldiphosphonic Acid: Structure, Properties, and Applications in Advanced Materials
An In-depth Technical Guide on Naphthalene-2,6-diyldiphosphonic Acid: Structure, Properties, and Applications in Advanced Materials
Abstract
Naphthalene-2,6-diyldiphosphonic acid is a rigid, linear organophosphorus compound that has emerged as a critical building block in the field of materials science and coordination chemistry. Its unique structural geometry, characterized by a planar naphthalene core functionalized with two phosphonic acid groups at the 2 and 6 positions, makes it an exemplary linker for the construction of highly ordered, porous materials such as Metal-Organic Frameworks (MOFs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of naphthalene-2,6-diyldiphosphonic acid. We delve into the causality behind its utility in designing robust crystalline frameworks and offer detailed experimental insights for researchers, scientists, and professionals in drug development and materials innovation.
Molecular Structure and Characterization
The defining feature of naphthalene-2,6-diyldiphosphonic acid is its molecular architecture. The naphthalene backbone, a fused bicyclic aromatic system, imparts rigidity and planarity. The phosphonic acid [-P(O)(OH)₂] groups are positioned symmetrically on opposite ends of the long axis of the naphthalene core, resulting in a linear and predictable geometry. This linearity is a crucial attribute for its role as a "linker" or "strut" in the rational design of coordination polymers and MOFs.[1]
Chemical Structure
The structure consists of a C₁₀H₆ naphthalene core bonded to two phosphonic acid groups. The systematic IUPAC name is naphthalene-2,6-diylbis(phosphonic acid).
Caption: Chemical structure of naphthalene-2,6-diyldiphosphonic acid.
Spectroscopic and Physicochemical Properties
The characterization of naphthalene-2,6-diyldiphosphonic acid relies on standard analytical techniques. The expected spectroscopic signatures are crucial for confirming its synthesis and purity.
Table 1: Physicochemical Properties of Naphthalene-2,6-diyldiphosphonic Acid
| Property | Value | Source |
| CAS Number | 113305-44-5 | [2] |
| Molecular Formula | C₁₀H₁₀O₆P₂ | |
| Molecular Weight | 288.13 g/mol | |
| Appearance | Expected to be a white or off-white solid | General Knowledge |
| Solubility | Low solubility in water and non-polar organic solvents; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) | General Knowledge |
| Purity | Typically ≥95% for commercial samples | |
| InChI Key | NMGZMFMLLMBNNU-UHFFFAOYSA-N |
Spectroscopic Analysis:
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FT-IR Spectroscopy: The infrared spectrum is dominated by the vibrations of the phosphonic acid groups. Key expected absorptions include a broad band for O-H stretching (from P-O-H) around 2300-2800 cm⁻¹, a strong P=O stretching vibration near 1200 cm⁻¹, and P-O stretching bands in the 900-1100 cm⁻¹ region.[3][4][5] The aromatic C-H and C=C stretching vibrations from the naphthalene core will appear in their characteristic regions (around 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively).[6]
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NMR Spectroscopy:
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¹H NMR: The proton spectrum (in a solvent like DMSO-d₆) would show complex multiplets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring. A broad, exchangeable singlet corresponding to the four acidic protons of the two phosphonic acid groups would be observed at a significantly downfield chemical shift.
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³¹P NMR: The phosphorus-31 NMR spectrum is a definitive tool for characterization. It is expected to show a single resonance, confirming the chemical equivalence of the two phosphorus atoms, in the typical region for aryl phosphonic acids.
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Synthesis and Purification
While numerous synthetic routes exist for arylphosphonic acids, a highly effective method for preparing naphthalene-2,6-diyldiphosphonic acid involves a nickel-catalyzed C-P cross-coupling reaction, analogous to the Tavs reaction. This approach offers a direct and scalable pathway from a readily available precursor.
Plausible Synthetic Workflow
The synthesis begins with 2,6-dibromonaphthalene, which undergoes a cross-coupling reaction with a trialkyl phosphite (e.g., triisopropyl phosphite) in the presence of a nickel(II) chloride catalyst. The resulting phosphonate ester is then hydrolyzed under acidic conditions to yield the final diphosphonic acid.
Caption: Proposed synthetic workflow for Naphthalene-2,6-diyldiphosphonic Acid.
Experimental Protocol: Synthesis
Objective: To synthesize naphthalene-2,6-diyldiphosphonic acid from 2,6-dibromonaphthalene.
Step 1: Phosphonylation of 2,6-Dibromonaphthalene
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Reactor Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,6-dibromonaphthalene and anhydrous nickel(II) chloride (NiCl₂).
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Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to ensure anaerobic conditions.
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Reagent Addition: Add an excess of triisopropyl phosphite to the flask. The phosphite serves as both a reactant and a solvent in this procedure.
-
Reaction: Heat the reaction mixture to reflux (typically 160-180 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.
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Work-up: After cooling to room temperature, remove the excess triisopropyl phosphite under reduced pressure. The crude product, tetraisopropyl naphthalene-2,6-diylbis(phosphonate), is obtained as a viscous oil or solid.
Step 2: Hydrolysis of the Phosphonate Ester
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Acidification: Add concentrated hydrochloric acid to the crude phosphonate ester from Step 1.
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Hydrolysis: Heat the mixture to reflux (around 110 °C) for 12-24 hours to ensure complete hydrolysis of the four isopropyl ester groups.
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Isolation: Upon cooling, the naphthalene-2,6-diyldiphosphonic acid will precipitate out of the acidic solution due to its low solubility.
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Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining HCl and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as a water/ethanol mixture.
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Drying: Dry the final product under vacuum at an elevated temperature (e.g., 80-100 °C) to yield pure naphthalene-2,6-diyldiphosphonic acid.
Causality in Experimental Choices:
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Nickel(II) Chloride Catalyst: The Michaelis-Arbuzov reaction is typically slow for unactivated aryl halides. A nickel catalyst is essential to facilitate the oxidative addition and reductive elimination steps required for the C-P bond formation.
-
Excess Trialkyl Phosphite: Using the phosphite reagent in excess ensures the reaction goes to completion and can also serve as a high-boiling solvent, eliminating the need for an additional inert solvent.
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Acid Hydrolysis: Concentrated HCl is a robust and effective reagent for the cleavage of the P-O-C ester bonds, which is more challenging than the hydrolysis of carboxylate esters.
Applications in Materials Science
The primary application of naphthalene-2,6-diyldiphosphonic acid is as a structural linker in the synthesis of coordination polymers and MOFs. Phosphonate-based frameworks are known for their enhanced thermal and chemical stability compared to their carboxylate-based counterparts, owing to the stronger coordination of the phosphonate group to hard metal ions.[7][8]
Metal-Organic Frameworks (MOFs)
The linear, rigid nature of the naphthalene-2,6-diphosphonate linker allows for the construction of frameworks with predictable topologies and high porosity. These materials are promising candidates for applications in:
-
Gas Storage and Separation: The well-defined pores and high surface area of MOFs constructed from this linker can be tailored for the selective adsorption of gases like hydrogen, carbon dioxide, and methane.
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Catalysis: The framework can be designed to incorporate catalytically active metal sites or functionalized to act as a heterogeneous catalyst support.
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Sensing: Lanthanide-based MOFs incorporating this linker can exhibit luminescent properties that are sensitive to the presence of specific analytes, making them useful as chemical sensors.[9][10]
Caption: Formation of a 2D porous network using metal nodes and linear linkers.
Lanthanide Coordination Polymers
The phosphonate groups are excellent ligands for lanthanide ions (Ln³⁺). The reaction of naphthalene-2,6-diyldiphosphonic acid with lanthanide salts, often under hydrothermal or solvothermal conditions, leads to the formation of crystalline coordination polymers with diverse structures and interesting photoluminescent and magnetic properties.[11] The high coordination numbers of lanthanides and the versatile bridging modes of the phosphonate group can lead to complex 1D, 2D, or 3D structures.[9]
Thermal Stability
Metal phosphonate frameworks generally exhibit high thermal stability.[7][8] TGA studies on related frameworks show that the organic linkers are stable up to high temperatures, often decomposing above 400-500 °C. This robustness makes them suitable for applications that require operation under harsh temperature conditions.[7][12]
Conclusion
Naphthalene-2,6-diyldiphosphonic acid stands out as a highly valuable building block for the bottom-up construction of functional crystalline materials. Its inherent rigidity, linearity, and the strong coordinating ability of its phosphonate termini provide a powerful tool for crystal engineering. The synthesis of robust, porous MOFs and luminescent lanthanide coordination polymers are prime examples of its utility. As research into advanced materials continues to grow, the demand for well-designed, functional linkers like naphthalene-2,6-diyldiphosphonic acid is expected to increase, paving the way for new innovations in catalysis, separation science, and sensing technologies.
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